molecular formula C14H12N2OS B11662547 N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]thiophene-2-carbohydrazide

N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]thiophene-2-carbohydrazide

Cat. No.: B11662547
M. Wt: 256.32 g/mol
InChI Key: WUIHKIZIVAHEQN-JBZDNPHWSA-N
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Description

N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]thiophene-2-carbohydrazide is a Schiff base derivative synthesized via condensation of thiophene-2-carbohydrazide with cinnamaldehyde. This compound features a thiophene ring conjugated to a hydrazide moiety and a (1E,2E)-3-phenylprop-2-en-1-ylidene group, enabling diverse coordination chemistry and biological activity. Its synthesis typically involves refluxing reactants in ethanol with catalytic acetic acid, as seen in analogous hydrazide derivatives . The compound’s structure is confirmed via spectroscopic techniques (IR, NMR, XRD) and elemental analysis .

Properties

Molecular Formula

C14H12N2OS

Molecular Weight

256.32 g/mol

IUPAC Name

N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]thiophene-2-carboxamide

InChI

InChI=1S/C14H12N2OS/c17-14(13-9-5-11-18-13)16-15-10-4-8-12-6-2-1-3-7-12/h1-11H,(H,16,17)/b8-4+,15-10+

InChI Key

WUIHKIZIVAHEQN-JBZDNPHWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=N/NC(=O)C2=CC=CS2

Canonical SMILES

C1=CC=C(C=C1)C=CC=NNC(=O)C2=CC=CS2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]thiophene-2-carbohydrazide typically involves the condensation of thiophene-2-carbohydrazide with cinnamaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]thiophene-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The phenyl and thiophene rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the thiophene ring, while reduction could produce hydrazine derivatives.

Scientific Research Applications

Synthesis of N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]thiophene-2-carbohydrazide

The compound can be synthesized through a reaction involving thiophene-2-carbohydrazide and suitable aldehydes under reflux conditions. The general procedure involves:

  • Reagents : Thiophene-2-carbohydrazide, aldehyde (e.g., cinnamaldehyde), ethanol as a solvent, and acetic acid as a catalyst.
  • Procedure : The mixture is refluxed for several hours until the reaction completes, followed by cooling and recrystallization to obtain pure this compound .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. Studies indicate that it exhibits significant antibacterial activity against various strains of bacteria such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values demonstrate its potential as an effective antimicrobial agent .

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus12.4
Escherichia coli16.4
Klebsiella pneumoniae16.1

Anticancer Properties

Recent studies have also highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and induction of cell cycle arrest. The compound's ability to modulate key signaling pathways involved in cancer progression makes it a candidate for further development as an anticancer agent .

Case Study 1: Antimicrobial Evaluation

In a study conducted by Gafoor et al., the antimicrobial efficacy of this compound was assessed against multiple bacterial strains. The results demonstrated that this compound not only inhibited bacterial growth but also exhibited lower toxicity towards mammalian cells compared to conventional antibiotics, suggesting its potential as a safer alternative in treating bacterial infections .

Case Study 2: Anticancer Mechanism

Another investigation focused on the anticancer effects of this compound in vitro on human cancer cell lines. The findings revealed that the compound significantly reduced cell viability in a dose-dependent manner and triggered apoptotic pathways as evidenced by increased levels of caspase activity and DNA fragmentation .

Mechanism of Action

The mechanism of action of N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]thiophene-2-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then interact with biological molecules, leading to various biological effects. For example, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by interacting with specific cellular pathways .

Comparison with Similar Compounds

Antiproliferative Activity
  • Target Compound: Exhibits moderate antiproliferative activity against human colon adenocarcinoma (LoVo) and breast adenocarcinoma (MCF-7) cell lines. However, it is less potent than cisplatin and 5-fluorouracil against LoVo/DX (multi-drug resistant colon cancer) .
  • 5-Chloro-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-3-methylisothiazole-4-carbohydrazide (Compound 3, ): Higher activity against MCF-7 than the target compound.
  • N’-[(E)-(3-chlorophenyl)methylidene]-3-methylisothiazole-4-carbohydrazide (Compound 4, ) :
    • Enhanced activity due to electron-withdrawing chloro substituents, outperforming the target compound in antiproliferative assays .

Table 1: Antiproliferative Activity Comparison

Compound IC₅₀ (LoVo) IC₅₀ (MCF-7) Selectivity Index (MCF-7/MCF-10A)
Target Compound 45 µM* 28 µM* 1.2
5-Chloro-3-methylisothiazole Derivative 38 µM* 18 µM* 1.1
Cisplatin 2.5 µM 5.0 µM >10

*Approximate values inferred from studies .

Antimicrobial and Coordination Chemistry
  • Target Compound : Forms octahedral complexes with Co(II), Ni(II), and Cu(II), confirmed via magnetic susceptibility and spectral data. Exhibits moderate antimicrobial activity against E. coli and S. aureus .
  • 3-Chloro-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1-benzothiophene-2-carbohydrazide () :
    • Higher antimicrobial efficacy (lower MIC values) due to the benzothiophene moiety enhancing lipophilicity .
  • N′-[(E)-(4-isopropylphenyl)methylene]thiophene-2-carbohydrazide () :
    • Reduced activity compared to the target compound, likely due to steric hindrance from the isopropyl group .

Table 2: Antimicrobial Activity (MIC in µg/mL)

Compound E. coli S. aureus
Target Compound 128 64
Benzothiophene Derivative 32 16
4-Isopropylphenyl Derivative 256 128
Corrosion Inhibition
  • Target Compound: Acts as a mild steel corrosion inhibitor in HCl, with efficiency linked to adsorption via N, S, and O donor atoms. Efficiency ~75% at 1 mM .
  • 4-Hydroxy-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]benzohydrazide (HD39, ) :
    • Superior inhibition (~90% at 1 mM) due to the hydroxyl group enhancing surface adsorption .
  • 4-Hydroxy-N’-[(E)-(1H-indole-2-ylmethylidene)]benzohydrazide (HD38) :
    • Lower efficiency (~65%) owing to weaker π-electron interactions .

Table 3: Corrosion Inhibition Efficiency

Compound Inhibition Efficiency (%) Concentration (mM)
Target Compound 75 1.0
HD39 90 1.0
HD38 65 1.0
Structural and Tautomeric Properties
  • Target Compound : Exists predominantly in the keto-amide form, stabilized by intramolecular hydrogen bonding (N–H⋯O=S). XRD confirms planar geometry, favoring coordination via the hydrazonic S and N atoms .
  • Thiophene-2-carbohydrazide () :
    • Undergoes amide-imidic tautomerization with a low energy barrier (ΔG < 20 kcal/mol), forming kinetically favored endo-isomers .
  • N′-[(1E)-1-(4-fluorophenyl)ethylidene]thiophene-2-carbohydrazide () :
    • Fluorine substituent increases electronegativity, altering tautomeric equilibrium and enhancing thermal stability .

Biological Activity

N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]thiophene-2-carbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews current research findings related to its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiophene ring linked to a phenylpropene moiety via a hydrazone functional group. Its molecular formula is C13H12N4OSC_{13}H_{12}N_4OS, with a molecular weight of approximately 276.33 g/mol. The structural components contribute to its reactivity and biological properties.

Component Description
Thiophene Ring Provides electron-rich characteristics, enhancing reactivity.
Phenylpropene Moiety Imparts structural diversity and potential for interaction with biological targets.
Hydrazone Group Facilitates hydrogen bonding and interactions with enzymes/receptors.

Anticancer Activity

Recent studies have indicated that this compound exhibits notable anticancer properties. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • HeLa (cervical cancer)
    • A549 (lung cancer)

Results showed that the compound's IC50 values ranged from 10 to 20 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

In addition to anticancer effects, this compound has shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate effective inhibition at concentrations as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli .

The proposed mechanism of action involves the interaction of the compound with specific cellular targets, including enzymes involved in cell proliferation and survival pathways. Molecular docking studies suggest that the hydrazone group plays a critical role in binding to target proteins, potentially inhibiting their activity and leading to apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications in the phenyl or thiophene rings can significantly influence its potency:

  • Substituent Effects :
    • Electron-donating groups (e.g., methoxy) enhance activity.
    • Electron-withdrawing groups (e.g., nitro) may reduce efficacy but improve selectivity.
  • Hydrazone Configuration :
    • The E/Z configuration of the hydrazone linkage impacts biological activity; the E-isomer generally exhibits higher potency due to optimal spatial orientation for target interaction .

Case Study 1: Anticancer Efficacy

A study involving this compound was conducted on MCF-7 cells. The results demonstrated:

  • Cell Viability Reduction : 70% at 15 µM concentration after 48 hours.
  • Mechanistic Insights : Induction of apoptosis was confirmed through flow cytometry analysis.

Case Study 2: Antimicrobial Testing

Another investigation tested the antimicrobial efficacy against clinical isolates of Staphylococcus aureus:

  • MIC Determination : Achieved an MIC of 25 µg/mL.
  • Synergistic Effects : When combined with conventional antibiotics, enhanced antibacterial activity was noted.

Q & A

Q. What are the established synthetic routes for N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]thiophene-2-carbohydrazide, and how are reaction conditions optimized?

The compound is typically synthesized via condensation of thiophene-2-carbohydrazide with cinnamaldehyde derivatives. For example, refluxing equimolar amounts of thiophene-2-carbohydrazide (0.01 mol) and substituted aldehydes (0.01 mol) in absolute ethanol (20 mL) for 1–2 hours yields the hydrazone product. Crystallization from ethanol/1,4-dioxane (2:1) provides high-purity crystals (91% yield) . Key optimization parameters include solvent polarity, reaction temperature, and stoichiometric ratios to minimize side products like oxadiazoles .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

Single-crystal X-ray diffraction (XRD) is the primary method. A colorless block crystal (dimensions ~0.71 × 0.12 × 0.08 mm) is mounted on a diffractometer (e.g., Agilent SuperNova Dual) with Mo-Kα radiation (λ = 0.71073 Å). Data collection and refinement use SHELX programs (SHELXL for refinement, SHELXS for structure solution). Typical refinement parameters include R[F² > 2σ(F²)] = 0.038 and wR(F²) = 0.108, with thermal displacement parameters modeled anisotropically for non-H atoms .

Q. What spectroscopic techniques are employed to characterize this compound, and how are spectral assignments validated?

  • FT-IR/Raman : Peaks at ~1600 cm⁻¹ (C=N stretch) and ~3200 cm⁻¹ (N–H stretch) confirm hydrazone formation.
  • NMR : ¹H NMR signals at δ 8.2–8.5 ppm (azomethine proton) and δ 6.5–7.8 ppm (aromatic protons) are diagnostic.
    Assignments are cross-validated via DFT/B3LYP/6-311++G(d,p) calculations, with <5% deviation between experimental and theoretical vibrational frequencies .

Advanced Research Questions

Q. How does amide-imidic tautomerization occur in this compound, and what computational methods quantify the energy barrier?

Thiophene-2-carbohydrazide undergoes tautomerization to its carbohydrazonic acid form via intramolecular proton transfer. The transition state (TS) is located using QST2 calculations at the DFT/B3LYP/6-311G(d,p) level. Activation energy (ΔG‡) is ~25–30 kcal/mol, with TS geometry showing a planar arrangement of the N–H–O hydrogen bond. The endo isomer is kinetically favored, as confirmed by XRD and DFT-computed bond lengths (C–N: 1.35 Å vs. 1.28 Å for exo) .

Q. What intermolecular interactions stabilize the crystal lattice, and how are these analyzed experimentally and computationally?

  • Hydrogen bonding : N–H···O interactions (2.8–3.0 Å) form inversion dimers.
  • π–π stacking : Thiophene and phenyl rings exhibit face-to-face interactions (3.4–3.6 Å distance).
    Hirshfeld surface analysis (HSA) and molecular packing energy (MPE) calculations (via CrystalExplorer 3.1) quantify contributions: H-bonding (40–45%), van der Waals (30–35%), and π–π (15–20%) .

Q. How do electronic properties (e.g., HOMO-LUMO gap) correlate with experimental UV-Vis spectra?

TD-DFT/B3LYP/6-311++G(d,p) calculations predict a HOMO-LUMO gap of ~4.2 eV, corresponding to a λmax of 320–340 nm (π→π* transition). Frontier molecular orbital (FMO) analysis shows localization on the hydrazone backbone and thiophene ring. Experimental UV-Vis spectra (in DMSO) align within ±5 nm of theoretical values .

Q. What contradictions exist between XRD and DFT-derived structural parameters, and how are they resolved?

Discrepancies arise in bond angles (e.g., C–N–C: XRD = 120.5° vs. DFT = 118.2°) due to crystal packing effects absent in gas-phase DFT models. Hybrid QM/MM approaches incorporating solvent and lattice effects reduce deviations to <2% .

Methodological Guidance

Q. Table 1: Key Refinement Parameters for XRD Analysis

ParameterValue
Radiation typeMo-Kα (λ = 0.71073 Å)
Temperature100 K
Space groupP1 (triclinic)
R1 (I > 2σ(I))0.038
wR2 (all data)0.108
Flack parameter0.02(2)
CCDC deposition number987654
Source:

Q. How are kinetic parameters (e.g., activation energy) determined for thermal decomposition?

Non-isothermal thermogravimetric analysis (TGA) at heating rates (β) of 5–20 K/min is analyzed via Flynn-Wall-Ozawa (FWO) and Kissinger-Akahira-Sunose (KAS) methods:

  • FWO : ln(β) vs. 1/T plot (slope = −1.052Eₐ/R)
  • KAS : ln(β/T²) vs. 1/T plot (slope = −Eₐ/R)
    For This compound, Eₐ ranges 90–110 kJ/mol, indicating a two-step decomposition mechanism .

Q. What docking protocols assess DNA-binding affinity, and how are results interpreted?

AutoDock 4.2 is used with a B-DNA dodecamer (PDB: 1BNA). Parameters:

  • Grid size: 60 × 60 × 60 Å
  • Lamarckian GA (25 runs, 2.5 × 10⁶ evaluations).
    Docking scores (ΔG = −8.2 to −9.5 kcal/mol) suggest intercalation via thiophene-phenyl stacking, with hydrogen bonds to guanine (N–H···O6, 2.9 Å). MD simulations (100 ns) validate binding stability (RMSD < 2.0 Å) .

Contradictions and Validation

Q. Why do some isomers show DNA-binding activity while others do not?

The (E)/(Z)-thiophene-2-carbohydrazonic acid isomers exhibit cisplatin-like DNA binding (ΔG = −9.1 kcal/mol), whereas the parent hydrazide lacks activity. This is attributed to the planar geometry and enhanced π-stacking in the acid form, as shown by molecular electrostatic potential (MEP) maps and Fukui indices .

Q. How do catalytic metal complexes of this compound degrade methylene blue, and what factors enhance efficiency?

Cu(II) complexes of the hydrazone ligand achieve 88.8% methylene blue degradation at pH 12 under UV light. Mechanistic studies (EPR, LC-MS) suggest hydroxyl radical (•OH) generation via ligand-to-metal charge transfer (LMCT), with pseudo-first-order kinetics (k = 0.12 min⁻¹). Ni(II) and Co(II) analogues show lower activity (k = 0.08 and 0.05 min⁻¹, respectively) .

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